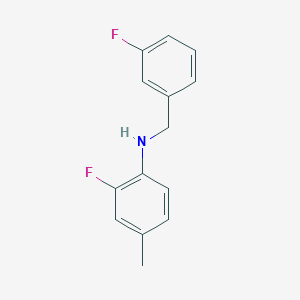

2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline

説明

Significance of Fluorine Substitution in Contemporary Organic Chemistry Research

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry and materials science. researchgate.netnih.gov Fluorine's unique properties—its small van der Waals radius (1.47 Å), which is comparable to that of hydrogen (1.20 Å), and its status as the most electronegative element—allow it to profoundly influence a molecule's physicochemical and biological characteristics without significantly increasing its size. ossila.com

One of the key advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and thereby prolonging the active lifetime of a drug molecule in the body. ossila.com Furthermore, fluorination can alter a molecule's lipophilicity, which affects its ability to permeate biological membranes. ossila.com The introduction of fluorine can also modulate the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins through favorable intermolecular interactions. nih.govossila.com These "fluorine effects" can lead to new reactivities and transformations not achievable with non-fluorinated counterparts, making fluorine a powerful tool for designing novel compounds with tailored properties. researchgate.netnih.govresearchgate.net

Overview of Aniline (B41778) Derivatives as Core Structures in Chemical Research

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as crucial intermediates for a vast range of industrial and pharmaceutical products. nih.goveurjchem.com The basic structure, consisting of an amino group attached to a benzene (B151609) ring, provides a versatile scaffold for numerous chemical transformations. eurjchem.com This reactivity has established aniline derivatives as indispensable precursors in the production of dyes, polymers like polyurethanes, and agrochemicals such as pesticides and herbicides. eurjchem.combeilstein-journals.org

In medicinal chemistry, the aniline motif is present in a significant number of approved drugs. researchgate.net Its ability to participate in various chemical reactions allows for the synthesis of complex molecules with diverse pharmacological activities. nih.gov Researchers often modify the aniline core to fine-tune a compound's properties, such as solubility, bioavailability, and receptor selectivity, to optimize its therapeutic potential. researchgate.net However, the aniline structure can also be susceptible to metabolic processes that may lead to toxicity, prompting research into isosteric replacements that retain efficacy while improving safety profiles. researchgate.net

Research Context of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline within Substituted Anilines

The compound 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline is a disubstituted aniline that embodies the principles of fluorine chemistry. Its structure features two fluorine atoms at distinct positions: one on the aniline ring and another on the benzyl (B1604629) group. This specific arrangement suggests a deliberate design to leverage the effects of fluorination. The fluorine on the aniline ring can influence the electronic properties of the amine, while the fluorine on the benzyl group can affect its conformational preferences and interactions.

The study of analogous fluorinated anilines and N-benzyl derivatives provides a framework for understanding its potential properties. Research on similar structures often includes detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure. Advanced studies on related crystalline solids frequently employ X-ray diffraction to determine bond lengths and angles and Hirshfeld surface analysis to quantify and visualize intermolecular interactions that govern the crystal packing. These interactions, including hydrogen bonding and van der Waals forces, are crucial for understanding the solid-state properties of the material.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-N-[(3-fluorophenyl)methyl]-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-5-6-14(13(16)7-10)17-9-11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZKAWLMHWYSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 2 Fluoro N 3 Fluorobenzyl 4 Methylaniline

Functional Group Transformations Involving the Aniline (B41778) Moiety

The secondary amine of the aniline moiety is a key functional group that can undergo a range of transformations. The nitrogen atom's lone pair of electrons makes it nucleophilic, and the N-H bond can be readily functionalized. Common transformations include alkylation, arylation, and protection/deprotection sequences. Given the existing N-benzyl group, further N-alkylation or N-arylation could lead to the formation of tertiary amines, potentially altering the steric and electronic properties of the molecule.

Reactivity Profile of Fluoroaryl Moieties

The presence of two fluorinated benzene (B151609) rings significantly influences the molecule's reactivity, particularly in aromatic substitution reactions.

Nucleophilic Aromatic Substitution Potential

Fluorine's high electronegativity activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, both fluoroaryl rings have the potential to undergo SNAr, where a nucleophile displaces the fluorine atom. The feasibility of such a reaction is dependent on the electronic nature of the ring and the reaction conditions. Generally, SNAr reactions are favored by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the activating groups are not strongly electron-withdrawing, which may necessitate forcing conditions or the use of strong nucleophiles for substitution to occur. The fluorine atom on the aniline ring is ortho to the amino group, which is an electron-donating group, potentially disfavoring SNAr at that position. Conversely, the fluorine on the benzyl (B1604629) ring is meta to the benzylic carbon, offering a different electronic environment. It has been noted that fluorine substituents can increase the rate of nucleophilic aromatic substitution. ebyu.edu.tr

Electrophilic Aromatic Reactivity and Directed Ortho Metalation

While the fluoro and amino groups can influence electrophilic aromatic substitution, a more precise method for functionalization is directed ortho metalation (DoM). wikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an ortho-position by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org In 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, the secondary amine, after in situ protection, can act as a DMG. The fluorine atom itself can also function as a moderate DMG. organic-chemistry.org The interplay between these directing groups would determine the regioselectivity of the metalation.

The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the kinetic acidity of the ortho-protons, facilitating their removal. organic-chemistry.org The resulting aryllithium species can then react with a variety of electrophiles to introduce new functional groups. baranlab.org

Derivatization for Novel Chemical Scaffold Expansion

The structural framework of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline can be expanded through various derivatization reactions.

Amidation and Acylation Reactions

The secondary amine is readily susceptible to acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This transformation is a robust method for introducing a wide array of substituents, thereby modifying the molecule's physicochemical properties. The resulting amides can serve as precursors for further synthetic manipulations or as final products in their own right.

| Reagent | Product |

| Acetyl Chloride | N-(2-fluoro-4-methylphenyl)-N-(3-fluorobenzyl)acetamide |

| Benzoyl Chloride | N-(2-fluoro-4-methylphenyl)-N-(3-fluorobenzyl)benzamide |

| Acetic Anhydride | N-(2-fluoro-4-methylphenyl)-N-(3-fluorobenzyl)acetamide |

Imine/Schiff Base Formation and Subsequent Transformations

While primary anilines are typically used for imine (Schiff base) formation through condensation with aldehydes or ketones, the secondary nature of the amine in the target compound prevents direct imine formation at the nitrogen. However, derivatization strategies could first introduce a primary amine to the scaffold, which could then undergo Schiff base formation. nih.govmedwinpublishers.com For instance, if a formyl group were introduced onto one of the aromatic rings via DoM, subsequent reactions could lead to the formation of a primary amine, which could then be condensed with an aldehyde or ketone.

The formation of an imine involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. researchgate.net These imines can be valuable intermediates for the synthesis of various heterocyclic compounds or can be reduced to form new secondary amines.

| Reactant 1 | Reactant 2 | Product Type |

| Derivatized Primary Amine | Benzaldehyde | N-benzylidene imine |

| Derivatized Primary Amine | Acetone | N-propylidene imine |

Annulation Reactions for Heterocyclic Ring Formation (e.g., Thiazole (B1198619), Benzimidazole (B57391) Derivatives)

Annulation reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of ring systems from acyclic precursors. For a substituted aniline such as 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, the formation of fused heterocyclic systems like benzimidazoles or the attachment of heterocycles like thiazoles requires a multi-step synthetic approach. Direct annulation involving the N-H bond and an ortho C-H bond of the aniline ring is challenging and typically requires specific activation. Therefore, the synthesis of thiazole and benzimidazole derivatives from 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline would likely proceed through the formation of key intermediates.

Thiazole Derivatives:

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of a thiazole ring. This reaction involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. To utilize 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline in a Hantzsch-type synthesis, it would first need to be converted into the corresponding N,N'-disubstituted thiourea. This can be achieved by reacting the parent aniline with an appropriate isothiocyanate.

A plausible synthetic route would involve the reaction of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline with a suitable isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to yield the N-(2-fluoro-4-methylphenyl)-N-(3-fluorobenzyl)thiourea intermediate. This thiourea can then be reacted with various α-haloketones to generate a library of thiazole derivatives.

Hypothetical Reaction Data for Thiazole Synthesis

| Entry | α-Haloketone | Product | Proposed Yield (%) |

| 1 | 2-Chloro-1-phenylethanone | 2-[N-(2-fluoro-4-methylphenyl)-N-(3-fluorobenzyl)amino]-4-phenylthiazole | 75 |

| 2 | 1-Bromo-2-propanone | 2-[N-(2-fluoro-4-methylphenyl)-N-(3-fluorobenzyl)amino]-4-methylthiazole | 80 |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-[N-(2-fluoro-4-methylphenyl)-N-(3-fluorobenzyl)amino]-4-(4-chlorophenyl)thiazole | 72 |

Note: The data presented in this table is hypothetical and based on typical yields for Hantzsch thiazole synthesis. Experimental verification is required.

Benzimidazole Derivatives:

The synthesis of benzimidazole derivatives from 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline would necessitate the introduction of a second amino group ortho to the existing N-(3-fluorobenzyl)amino group. A common strategy for this transformation is a two-step process involving nitration followed by reduction. The starting aniline would undergo electrophilic nitration, followed by reduction of the nitro group to an amine, yielding an N¹-(3-fluorobenzyl)-3-fluoro-5-methylbenzene-1,2-diamine intermediate. mdpi.com

This ortho-diamine is a key precursor for the Phillips benzimidazole synthesis, which involves the condensation with a carboxylic acid or its derivative under acidic conditions. adichemistry.com The choice of carboxylic acid determines the substituent at the 2-position of the benzimidazole ring.

Hypothetical Reaction Data for Benzimidazole Synthesis

| Entry | Carboxylic Acid | Product | Proposed Yield (%) |

| 1 | Acetic Acid | 1-(3-Fluorobenzyl)-7-fluoro-5-methyl-2-methyl-1H-benzo[d]imidazole | 85 |

| 2 | Benzoic Acid | 1-(3-Fluorobenzyl)-7-fluoro-5-methyl-2-phenyl-1H-benzo[d]imidazole | 82 |

| 3 | Formic Acid | 1-(3-Fluorobenzyl)-7-fluoro-5-methyl-1H-benzo[d]imidazole | 90 |

Note: The data presented in this table is hypothetical and based on typical yields for the Phillips benzimidazole synthesis. Experimental verification is required.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

In the synthesis of complex molecules derived from 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, regioselectivity and chemoselectivity are critical considerations. The substitution pattern on the aniline ring, with a fluorine atom at the 2-position, a methyl group at the 4-position, and the N-(3-fluorobenzyl) group, dictates the outcome of subsequent reactions.

Regioselectivity:

In electrophilic aromatic substitution reactions on the 2-fluoro-4-methylaniline (B1213500) core, the directing effects of the substituents play a crucial role. The amino group (or the N-benzylamino group) is a powerful activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing substituent. The fluorine atom is a deactivating group but is also ortho-, para-directing.

The positions ortho to the strongly activating amino group are the 3- and 5-positions. The position para to the amino group is the 4-position, which is already occupied by the methyl group. The fluorine atom at the 2-position will direct incoming electrophiles to its para position (the 5-position). The methyl group at the 4-position will direct to its ortho positions (the 3- and 5-positions).

Considering the combined effects, the 5-position is strongly activated by the amino group (ortho) and the methyl group (ortho), and is also the para-position relative to the fluorine atom. The 3-position is activated by the amino group (ortho) and the methyl group (ortho). Therefore, electrophilic substitution is most likely to occur at the 5-position, and to a lesser extent at the 3-position. Studies on the metabolism of C4-substituted 2-fluoroanilines have shown that hydroxylation can occur at the C6 position (equivalent to the 3-position in our target molecule), indicating its susceptibility to electrophilic attack. nih.gov

Chemoselectivity:

The 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline molecule possesses several reactive sites, including the aniline nitrogen, the aromatic rings of both the aniline and the benzyl group, and the benzylic C-H bonds.

N-Alkylation vs. Ring Substitution: In reactions with electrophiles, competition between N-alkylation/acylation and electrophilic aromatic substitution on the aniline ring can occur. The outcome is often dependent on the reaction conditions and the nature of the electrophile.

Aniline Ring vs. Benzyl Ring Substitution: The aniline ring is significantly more activated towards electrophilic substitution than the fluorobenzyl ring due to the strong electron-donating effect of the nitrogen atom. Therefore, electrophilic attack will preferentially occur on the 2-fluoro-4-methylaniline ring.

Oxidation: The secondary amine and the benzylic methylene (B1212753) group are susceptible to oxidation. Selective oxidation would require carefully chosen reagents and reaction conditions.

In multi-step syntheses, such as the formation of benzimidazoles, the chemoselective nitration of the aniline ring in the presence of the benzyl group is a key step. The strong activation of the aniline ring allows for this selectivity. Subsequently, the selective reduction of the nitro group without affecting the benzyl C-N bond or the fluorine substituents is also a critical chemoselective transformation.

Structural Elucidation and Advanced Characterization Techniques in Academic Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively provide a detailed picture of the connectivity, functional groups, and elemental composition of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy would be used to identify all the hydrogen atoms in the 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, the methyl (-CH₃) protons, and the amine (N-H) proton. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the fluorine and methyl substituents. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, helping to establish the substitution patterns on the aromatic rings. For instance, the methylene protons would likely appear as a doublet due to coupling with the amine proton.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. A distinct signal would be expected for each chemically non-equivalent carbon atom. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine atoms, with the carbon directly bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JC-F). The spectrum would also clearly show the signals for the methyl carbon and the methylene carbon.

¹⁹F NMR: As the molecule contains two fluorine atoms in distinct chemical environments, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. The spectrum would be expected to display two distinct signals, one for the fluorine atom on the aniline (B41778) ring and another for the fluorine on the benzyl ring. The chemical shifts of these signals would confirm the positions of the fluorine substituents on the aromatic rings.

Illustrative NMR Data Table

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.0 - 7.5 | Multiplet | Aromatic-H | |

| ¹H | 6.8 - 7.2 | Multiplet | Aromatic-H | |

| ¹H | 4.3 - 4.5 | Doublet | ~ 6 Hz (H-N) | N-CH₂ |

| ¹H | 3.5 - 4.5 | Broad Singlet | N-H | |

| ¹H | 2.2 - 2.4 | Singlet | Ar-CH₃ | |

| ¹³C | 150 - 160 | Doublet | ~ 240-250 Hz (¹JC-F) | C-F (Aniline) |

| ¹³C | 160 - 165 | Doublet | ~ 245-255 Hz (¹JC-F) | C-F (Benzyl) |

| ¹³C | 115 - 145 | Multiplet | Aromatic-C | |

| ¹³C | 45 - 50 | Singlet | N-CH₂ | |

| ¹³C | 15 - 20 | Singlet | Ar-CH₃ | |

| ¹⁹F | -110 to -120 | Multiplet | F (Benzyl) | |

| ¹⁹F | -120 to -130 | Multiplet | F (Aniline) |

Note: This table presents expected values based on typical ranges for similar functional groups and structures, not experimentally determined data for 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.

C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations would give rise to several sharp peaks in the 1450-1600 cm⁻¹ region.

C-N stretch: This would likely be found in the 1250-1350 cm⁻¹ range.

C-F stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region would be characteristic of the carbon-fluorine bonds.

Illustrative IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350 - 3450 | Medium | N-H Stretch |

| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1580 - 1610 | Medium-Strong | Aromatic C=C Stretch |

| 1450 - 1520 | Medium-Strong | Aromatic C=C Stretch |

| 1200 - 1300 | Strong | C-F Stretch |

| 1250 - 1350 | Medium | C-N Stretch |

Note: This table presents expected absorption ranges based on known functional group frequencies, not experimentally determined data for 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined. For 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline (C₁₄H₁₃F₂N), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its elemental composition.

X-ray Crystallography for Solid-State Structure Analysis

While spectroscopic methods provide invaluable information about a molecule's structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise positions of all atoms in the crystal lattice.

Crystal Packing and Intermolecular Interaction Networks (e.g., Hydrogen Bonding)

The analysis of the crystal structure of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline would reveal how the individual molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. Key interactions that would be anticipated include:

N-H···F Hydrogen Bonding: The secondary amine (N-H) group is a potential hydrogen bond donor, and the fluorine atoms are potential, albeit weak, hydrogen bond acceptors. The presence of N-H···F hydrogen bonds would be a significant feature of the crystal packing.

C-H···π Interactions: The aromatic rings are electron-rich and can act as acceptors for weak hydrogen bonds from the C-H groups of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

Conformational Analysis in the Crystalline State

X-ray crystallography would provide precise information on the conformation of the 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline molecule in the solid state. This includes the exact bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angle around the N-CH₂ bond, which would define the relative orientation of the aniline and benzyl moieties. This solid-state conformation is the result of a balance between intramolecular steric effects and the stabilizing intermolecular interactions within the crystal.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable in synthetic organic chemistry for both the qualitative monitoring of reaction progress and the quantitative assessment of product purity. For a compound such as 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) serve as primary analytical tools. These methods are crucial for ensuring the integrity of the synthesized compound and for optimizing reaction conditions to maximize yield and purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction. chemistryhall.com It allows for the simultaneous analysis of the starting materials, intermediates, and products in a reaction mixture. By comparing the chromatographic profile of the reaction mixture to that of the starting materials, a chemist can quickly determine if the reaction is proceeding as expected, is complete, or has stalled.

In the context of the synthesis of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, TLC would be employed to track the consumption of the reactants, for instance, 2-fluoro-4-methylaniline (B1213500) and 3-fluorobenzyl bromide. A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system. The choice of eluent is critical and is determined empirically to achieve good separation between the spots corresponding to the reactants and the product. A mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used for such aromatic amines. niscpr.res.in

The visualization of the spots on the TLC plate can be achieved under UV light, as aromatic compounds like 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline are typically UV-active. youtube.com Additionally, staining reagents such as potassium permanganate (B83412) or p-anisaldehyde can be used for visualization, which react with the functional groups present in the molecules to produce colored spots. chemistryhall.com

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. In a typical scenario for the synthesis of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, the product would be expected to have an Rf value intermediate between the more polar starting amine and the less polar benzyl halide.

Interactive Data Table: Illustrative TLC Data for Reaction Monitoring

Below is a hypothetical data table illustrating how TLC might be used to monitor the synthesis of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline.

| Time Point | 2-fluoro-4-methylaniline (Reactant) Spot | 3-fluorobenzyl bromide (Reactant) Spot | 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline (Product) Spot |

| 0 h | Prominent | Prominent | Absent |

| 2 h | Faint | Faint | Prominent |

| 4 h | Absent | Absent | Single Prominent Spot |

This table is for illustrative purposes and actual results may vary based on specific reaction conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more powerful and quantitative chromatographic technique used for the final purity assessment of a synthesized compound. chromatographyonline.com It offers higher resolution, sensitivity, and reproducibility compared to TLC. For a compound like 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, a reversed-phase HPLC method would typically be employed. sigmaaldrich.com

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica gel column), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will thus elute later (have a longer retention time).

The purity of a sample of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used for this purpose, with the detection wavelength set to a value where the analyte has strong absorbance, typically around 254 nm for aromatic compounds. sigmaaldrich.com

The development of an HPLC method involves optimizing several parameters, including the choice of column, the composition of the mobile phase (including the use of modifiers like trifluoroacetic acid to improve peak shape), the flow rate, and the column temperature. For fluorinated aromatic compounds, specialized fluorinated HPLC phases can sometimes offer unique selectivity. chromatographyonline.comnih.gov

Interactive Data Table: Representative HPLC Method Parameters and Purity Data

The following table provides a hypothetical set of HPLC parameters and resulting data for the purity analysis of a synthesized batch of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Peak Area | 99.5% |

| Purity | 99.5% |

This data is representative and actual chromatographic parameters and results would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Fluoro N 3 Fluorobenzyl 4 Methylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a typical DFT study involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, this would involve determining the bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis is also crucial, as the molecule possesses rotational freedom, particularly around the C-N and N-CH₂ bonds. Different rotational isomers (conformers) may exist with varying energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations, which is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Predicted Optimized Geometrical Parameters for a Representative N-benzylaniline Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (aniline) | 1.40 - 1.43 | ||

| N-CH₂ | 1.45 - 1.48 | ||

| C-F | 1.34 - 1.37 | ||

| C-C (aromatic) | 1.38 - 1.41 | ||

| C-N-C | 118 - 122 | ||

| C-C-N | 119 - 121 | ||

| C-C-C-C | ~0 or ~180 (for planarity) |

Note: This table presents typical value ranges for similar structures as direct data for the target compound is unavailable.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For fluorinated aromatic compounds, the location of the fluorine atoms can significantly influence the energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |

Note: These values are estimations based on similar compounds. The actual values would require specific DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecule's structure. Specific vibrational modes, such as N-H stretching, C-F stretching, and aromatic C-H bending, can be assigned to particular calculated frequencies.

Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be made. These calculations provide valuable information about the electronic environment of each nucleus in the molecule. Comparing predicted NMR spectra with experimental results is a powerful tool for structure elucidation.

Local reactivity indices, often derived from the Fukui function, can predict which atoms within the molecule are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding the regioselectivity of chemical reactions involving 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline.

Table 3: Key Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

Advanced Quantum-Chemical Calculations

Beyond standard DFT, more advanced methods can provide deeper insights into the electronic structure and bonding.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

For 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, NBO analysis would reveal the nature of the C-F and C-N bonds, the hybridization of the nitrogen and carbon atoms, and the extent of electron delocalization from the nitrogen lone pair into the aromatic ring. It can also quantify the stabilizing effects of hyperconjugative interactions, which involve the donation of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These interactions are crucial for understanding the molecule's stability and conformational preferences.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a critical computational tool for understanding the electronic distribution within a molecule and predicting its reactivity and intermolecular interactions. chemrxiv.org For 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, the MESP surface would likely reveal key features related to its constituent atoms and functional groups. The MESP is calculated to visualize the electrostatic potential on the electron density surface, where different colors represent varying potential values.

Typically, regions of negative electrostatic potential, often colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. In the case of 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, these negative regions are expected to be concentrated around the nitrogen atom of the secondary amine due to its lone pair of electrons, as well as on the fluorine atoms, which are highly electronegative. These sites represent potential locations for hydrogen bonding and other electrophilic interactions. dergipark.org.tr

Conversely, areas of positive electrostatic potential, usually depicted in blue, signify electron-deficient regions that are prone to nucleophilic attack. For this molecule, positive potentials would be anticipated around the hydrogen atoms, particularly the one attached to the amine nitrogen and those on the aromatic rings. The varying electrostatic potentials across the molecule are crucial in determining how it interacts with other molecules, including biological targets. researchgate.net

The MESP analysis provides a visual representation of the charge distribution, which is instrumental in drug design and understanding molecular recognition processes. chemrxiv.org The relative values of the electrostatic potential can be quantified to compare the reactivity of different sites within the molecule.

| Region of Molecule | Expected Electrostatic Potential | Implication for Reactivity |

| Amine Nitrogen | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Fluorine Atoms | Negative | Electronegative centers, potential for halogen bonding |

| Amine Hydrogen | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Hydrogens | Positive | Weaker sites for nucleophilic interaction |

Molecular Modeling and Simulation Approaches for Ligand-Target Interactions in Chemical Design

Molecular modeling and simulation are indispensable tools in modern drug discovery for predicting how a ligand, such as 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, might interact with a biological target, typically a protein. These computational methods can provide insights into the binding affinity and mode of interaction, guiding the design of more potent and selective molecules.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline, a docking study would involve placing the molecule into the active site of a target receptor and scoring the different poses based on a scoring function that estimates the binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. The fluorine atoms, for instance, can enhance binding affinity and modulate metabolic stability. researchgate.net

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein. This can help to assess the stability of the predicted binding pose from docking and to calculate more accurate binding free energies.

These computational approaches are integral to structure-based drug design. By understanding the specific interactions between 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline and a potential biological target, medicinal chemists can make informed decisions to optimize the molecule's structure to improve its pharmacological profile. For example, the fluorobenzyl and methylaniline moieties can be systematically modified to enhance interactions with specific pockets within the receptor's active site.

| Computational Method | Purpose | Information Gained for 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline |

| Molecular Docking | Predicts the binding orientation of the ligand in the target's active site. | Identifies key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the ligand-protein complex. | Assesses the stability of the binding pose and provides insights into conformational changes. |

| Free Energy Calculations | Estimates the binding affinity of the ligand to the target. | Quantifies the strength of the ligand-target interaction, aiding in lead optimization. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-fluoro-N-(3-fluorobenzyl)-4-methylaniline and its analogs?

- The Chan-Lam coupling reaction is a robust method for synthesizing N-aryl derivatives, including fluorinated analogs. For example, Pd(dba)₂/BINAP catalysts in anhydrous dioxane at elevated temperatures (e.g., 8 hours under reflux) can achieve yields of 35–74% for structurally similar compounds. Optimization of reagent stoichiometry (e.g., p-bromotoluene:amine ratios) and purification via column chromatography are critical .

- Alternative approaches include Buchwald-Hartwig cross-coupling, where machine learning models trained on high-throughput data (e.g., reaction yields with 4-methylaniline and aryl halides) can predict optimal palladium catalysts and ligand systems .

Q. How can researchers validate the structural integrity of 2-fluoro-N-(3-fluorobenzyl)-4-methylaniline?

- 1H/13C NMR spectroscopy : Key signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and fluorine-coupled splitting patterns.

- Mass spectrometry (MALDI-TOF) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substituent positions .

- Elemental analysis : Validate purity (>95%) and fluorine content .

Q. What solvents and reaction conditions are optimal for fluorinated aniline derivatives?

- Polar aprotic solvents (e.g., dioxane, DMF) enhance solubility of fluorinated intermediates. Acidic additives (e.g., TBAF) improve reaction rates in reductive fixation protocols, as shown in [11C]CO₂ labeling studies of 4-methylaniline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence reaction kinetics in C–N bond formation?

- Fluorine’s electron-withdrawing nature reduces nucleophilicity at the amine, requiring stronger bases (e.g., t-BuONa) and elevated temperatures to activate coupling reactions. Steric hindrance from the 3-fluorobenzyl group may necessitate ligand screening (e.g., BINAP vs. Xantphos) to stabilize Pd intermediates .

- Computational modeling (DFT) can predict transition-state geometries and regioselectivity in multi-fluorinated systems .

Q. What metabolic biomarkers indicate toxicity of fluoroaniline derivatives in biological systems?

- Metabonomic studies using 600-MHz ¹H NMR of earthworm (Eisenia veneta) tissue extracts revealed that 2-fluoro-4-methylaniline decreases 2-hexyl-5-ethyl-3-furansulfonate levels and increases inosine monophosphate, suggesting disruption of nucleotide and lipid metabolism. Similar biomarkers (e.g., maltose depletion in 4-fluoroaniline exposure) highlight compound-specific toxicity mechanisms .

Q. How can machine learning optimize catalytic systems for fluorinated aniline cross-coupling?

- Random forest algorithms trained on high-throughput datasets (e.g., >62,000 Buchwald-Hartwig reactions) identify optimal Pd/ligand pairs (e.g., BrettPhos vs. RuPhos) by correlating descriptors like aryl halide electronegativity, steric bulk, and additive inhibition profiles. For 4-methylaniline derivatives, predictive models reduce trial-and-error screening by >50% .

Q. What strategies enable isotopic labeling (e.g., ¹¹C) of 2-fluoro-N-(3-fluorobenzyl)-4-methylaniline for pharmacokinetic studies?

- Automated [¹¹C]CO₂ fixation-reduction protocols using PhSiH₃/TBAF in TRACERlab™ platforms achieve rapid methylation. Key parameters include amine substrate excess (≥0.6 mmol), solvent choice (DMF > THF), and temperature control (60–80°C) to maximize radiochemical yield (>90%) .

Methodological Tables

Table 1. Comparative yields of fluorinated aniline derivatives via Chan-Lam coupling

| Compound | Yield (%) | Key NMR Signals (δ, ppm) |

|---|---|---|

| N-(3-Fluorobenzyl)-4-MA* | 68 | 7.25 (m, Ar-H), 2.30 (s, CH₃) |

| N-(4-Fluorobenzyl)-4-MA | 74 | 7.10 (d, J=8.5 Hz, Ar-H) |

*MA = methylaniline

Table 2. Machine learning predictors for Buchwald-Hartwig cross-coupling

| Descriptor | Impact on Yield (R²=0.82) |

|---|---|

| Aryl halide LUMO energy | High correlation (β=+0.45) |

| Additive logP | Negative effect (β=−0.32) |

| Ligand bite angle | Optimal range: 100–110° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。